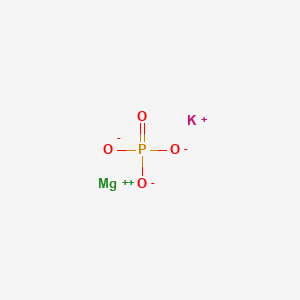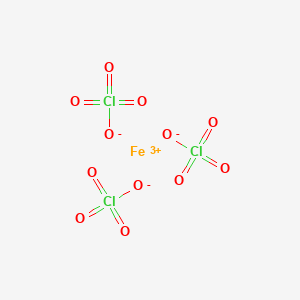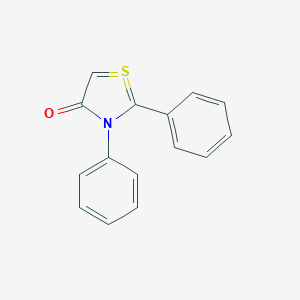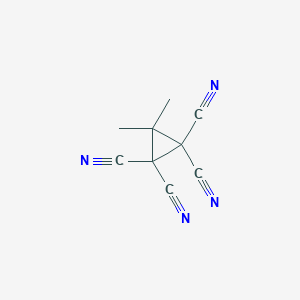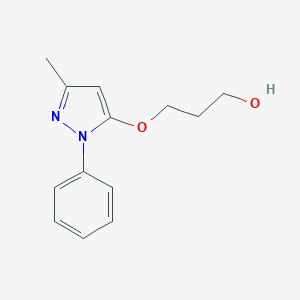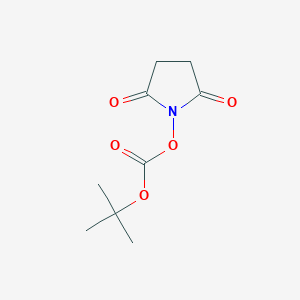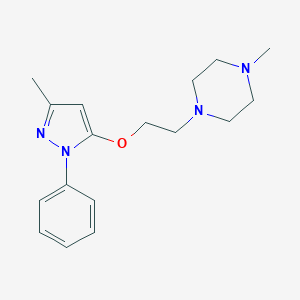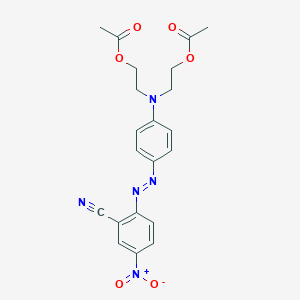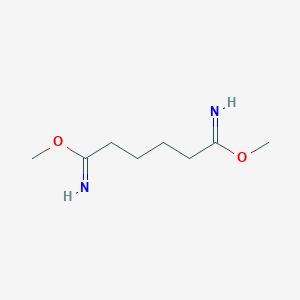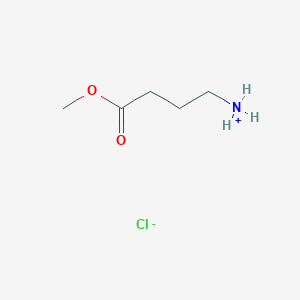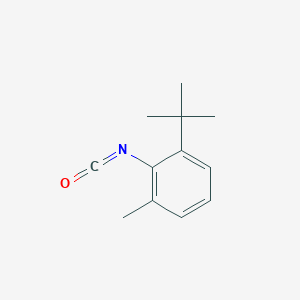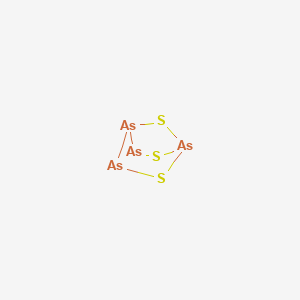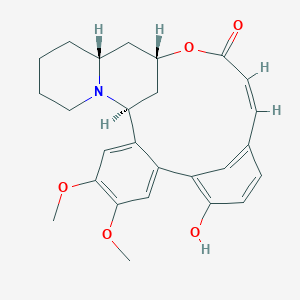
Yttrium oxide sulfide (Y2O2S)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium oxide sulfide (Y2O2S) is a compound that has gained significant attention in the scientific community due to its unique properties. It is a rare earth compound that has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and bioimaging. In
科学的研究の応用
Yttrium oxide sulfide (Y2O2S) has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a phosphor material for white light-emitting diodes (LEDs) due to its high luminescence efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds due to its high surface area and redox properties. In bioimaging, it has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to enhance image contrast.
作用機序
The mechanism of action of Yttrium oxide sulfide (Y2O2S) is not fully understood. However, it is believed that its unique properties such as high surface area, redox properties, and luminescence efficiency play a crucial role in its various applications. In optoelectronics, Yttrium oxide sulfide (Y2O2S) absorbs energy from a light source and emits light at a longer wavelength. In catalysis, Yttrium oxide sulfide (Y2O2S) acts as a redox catalyst, facilitating the oxidation of organic compounds. In bioimaging, Yttrium oxide sulfide (Y2O2S) enhances image contrast by altering the magnetic properties of the surrounding tissue.
生化学的および生理学的効果
The biochemical and physiological effects of Yttrium oxide sulfide (Y2O2S) are not well studied. However, studies have shown that Yttrium oxide sulfide (Y2O2S) is biocompatible and does not cause any significant toxicity or adverse effects in vitro and in vivo. It has also been shown to have low cytotoxicity and hemolytic activity, making it a potential candidate for biomedical applications.
実験室実験の利点と制限
The advantages of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its unique properties such as high surface area, redox properties, and luminescence efficiency, which make it a versatile compound for various applications. However, the limitations of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its high cost, difficulty in synthesis, and limited availability.
将来の方向性
There are several future directions for the study of Yttrium oxide sulfide (Y2O2S). In optoelectronics, future research could focus on improving the luminescence efficiency of Yttrium oxide sulfide (Y2O2S) for more efficient white LED production. In catalysis, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) as a catalyst for other organic reactions. In bioimaging, future research could focus on developing Yttrium oxide sulfide (Y2O2S)-based contrast agents with improved imaging properties. Additionally, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) in other fields such as energy storage and environmental remediation.
Conclusion:
In conclusion, Yttrium oxide sulfide (Y2O2S) is a rare earth compound that has gained significant attention in the scientific community due to its unique properties. It has potential applications in various fields such as optoelectronics, catalysis, and bioimaging. Its mechanism of action is not fully understood, but it is believed that its unique properties play a crucial role in its various applications. While Yttrium oxide sulfide (Y2O2S) has several advantages for lab experiments, it also has limitations such as its high cost and limited availability. Future research could focus on improving the properties of Yttrium oxide sulfide (Y2O2S) for more efficient and effective applications in various fields.
合成法
The synthesis of Yttrium oxide sulfide (Y2O2S) can be achieved through several methods such as solid-state reaction, sol-gel method, and hydrothermal synthesis. Solid-state reaction involves mixing yttrium oxide and sulfur in a vacuum or inert atmosphere at high temperatures. Sol-gel method involves the hydrolysis of yttrium alkoxide followed by the addition of sulfur-containing compounds. Hydrothermal synthesis involves the reaction of yttrium salts and sulfur sources in an aqueous solution at high temperatures and pressures.
特性
CAS番号 |
12340-04-4 |
|---|---|
製品名 |
Yttrium oxide sulfide (Y2O2S) |
分子式 |
O3S3Y4 |
分子量 |
499.8 g/mol |
IUPAC名 |
oxygen(2-);yttrium(3+);trisulfide |
InChI |
InChI=1S/3O.3S.4Y/q6*-2;4*+3 |
InChIキー |
GFKJCVBFQRKZCJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
正規SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
その他のCAS番号 |
12340-04-4 |
同義語 |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



